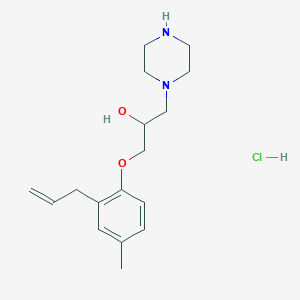

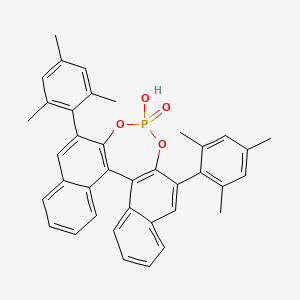

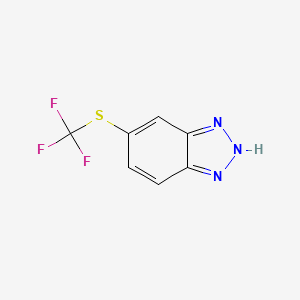

![molecular formula C7H4BrClN2 B6314367 5-Bromo-6-chloropyrazolo[1,5-a]pyridine CAS No. 1427366-24-2](/img/structure/B6314367.png)

5-Bromo-6-chloropyrazolo[1,5-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

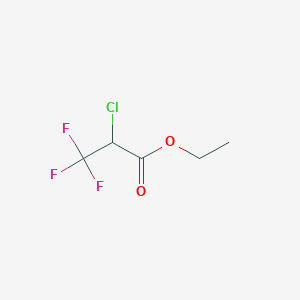

5-Bromo-6-chloropyrazolo[1,5-a]pyridine is a solid compound . It has a molecular weight of 231.48 .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine derivatives, which include this compound, have been the subject of various synthesis pathways developed by researchers . These pathways are designed for the preparation and post-functionalization of this functional scaffold . The synthetic transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidine (PP) derivatives is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines have been the focus of current advances . These transformations aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 231.48 .Applications De Recherche Scientifique

Synthesis of New Polyheterocyclic Compounds

5-Bromo-6-chloropyrazolo[1,5-a]pyridine has been utilized in the synthesis of new polyheterocyclic compounds. For example, Abdel‐Latif et al. (2019) used it as a precursor for creating various pyrazolo[3,4-b]pyridine-based heterocycles with potential antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Preparation of Chalcones and Dipyrazolopyridines

This compound has been involved in the preparation of chalcones and dipyrazolopyridines. Quiroga et al. (2010) synthesized novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which were further used to create chalcone analogues and dipyrazolo[3,4-b:4′,3'-e]pyridines (Quiroga, Díaz, Insuasty, Abonía, Nogueras, & Cobo, 2010).

Anticancer and Antimicrobial Activities

Research by Eweas et al. (2021) on 2-pyridylquinazoline derivatives, which are related to this compound, indicated potential anti-tumor and anti-microbial properties, highlighting its significance in medicinal chemistry (Eweas, Abdallah, & Elbadawy, 2021).

Development of Tyrosyl-tRNA Synthetase Inhibitors

Jabri et al. (2023) synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives, showing their potential as tyrosyl-tRNA synthetase inhibitors. This application is significant for the development of new therapeutic agents (Jabri, Thiruvalluvar, Sghyar, Mague, Sabir, Rodi, Anouar, Misbahi, Sebbar, & Essassi, 2023).

Exploration in Organic Light-Emitting Devices

The compound has been explored for its role in the color tuning of iridium tetrazolate complexes, as reported by Stagni et al. (2008). This research is crucial for developing advanced materials in organic light-emitting devices (Stagni, Colella, Palazzi, Valenti, Zacchini, Paolucci, Marcaccio, Albuquerque, & De Cola, 2008).

Antimicrobial Activities

Tribak et al. (2018) investigated the cyclocondensation of 5-Bromo-2-(trifluoromethyl)pyridine, showing its effectiveness in producing compounds with good antibacterial activity, particularly against Bacillus cereus and Staphylococcus aureus (Tribak, Skalli, Haoudi, Rodi, Senhaji, & Essassi, 2018).

Applications in Mild Steel Corrosion Inhibition

Saady et al. (2021) evaluated imidazo[4,5-b]pyridine derivatives for their performance in inhibiting mild steel corrosion. Their findings are relevant for industrial applications in corrosion prevention (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).

Mécanisme D'action

While the specific mechanism of action for 5-Bromo-6-chloropyrazolo[1,5-a]pyridine is not mentioned in the search results, pyrazolo[1,5-a]pyrimidine derivatives have been highlighted for their anticancer potential and enzymatic inhibitory activity . This could potentially lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Safety and Hazards

Orientations Futures

The synthetic transformations involving the pyrazolo[1,5-a]pyrimidine motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . Future research should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

Propriétés

IUPAC Name |

5-bromo-6-chloropyrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-3-5-1-2-10-11(5)4-7(6)9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBSWQYPVBIHAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CN2N=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

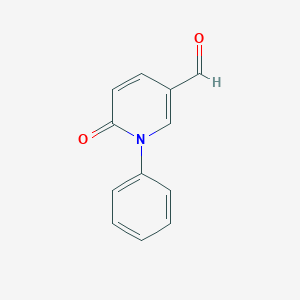

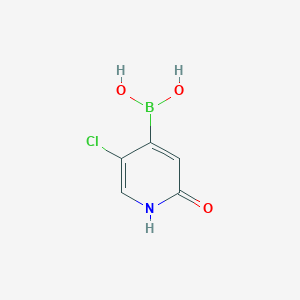

![{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid](/img/structure/B6314359.png)